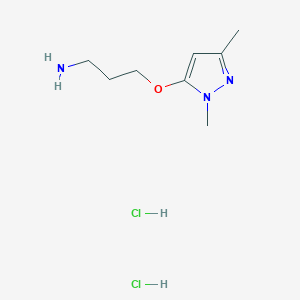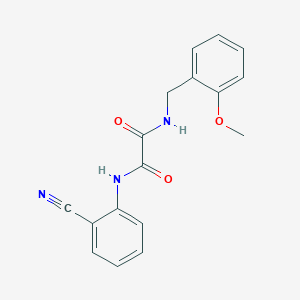
N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide” is a chemical compound. It is a solid substance . The empirical formula of this compound is C11H12N2O2 . The molecular weight of the compound is 204.23 .
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 204.23 . The empirical formula of this compound is C11H12N2O2 .Scientific Research Applications
Photolabile Polymer Applications
A study by Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch from a cationic to a zwitterionic form upon irradiation at 365 nm. This polymer demonstrates potential for DNA condensation and release, as well as switching antibacterial activity, indicating its use in biomedical applications and material science (Sobolčiak et al., 2013).
Structural and Spectroscopic Analysis
Martínez-Martínez et al. (1998) explored the synthesis and structural investigation of symmetric and non-symmetric oxamides, including derivatives similar to N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide. Their work, focused on hydrogen bonding and molecular structure analysis, contributes to understanding the chemical behavior and properties of oxamide derivatives in various states (Martínez-Martínez et al., 1998).
Synthetic Approach and Application
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from precursors involving oxirane-2-carboxamides. This methodology provides a new avenue for the synthesis of anthranilic acid derivatives and oxalamides, suggesting applications in pharmaceuticals and organic synthesis (Mamedov et al., 2016).
Molecular Structure and Reactivity
Şahin et al. (2015) characterized (2-methoxyphenyl)oxalate, revealing insights into molecular characteristics, chemical behavior, and structure through experimental and theoretical analyses. Such detailed studies are crucial for designing new compounds with desired properties for applications in material science and chemistry (Şahin et al., 2015).
Reactivity of Oxalamide-Based Carbene
Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, demonstrating its potential in cyclopropanation reactions and interactions with elements like selenium. This work highlights the versatility of oxalamide derivatives in organometallic chemistry and potential applications in catalysis (Braun et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-15-9-5-3-7-13(15)11-19-16(21)17(22)20-14-8-4-2-6-12(14)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLSJCYEEXBWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

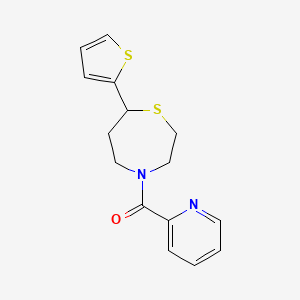
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2896683.png)
![2-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2896684.png)

![3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile](/img/structure/B2896687.png)
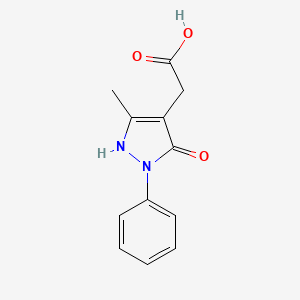

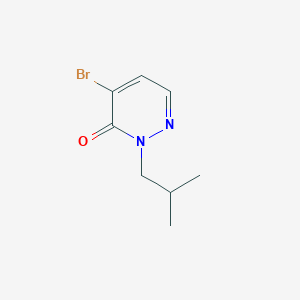

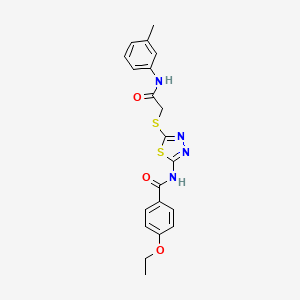
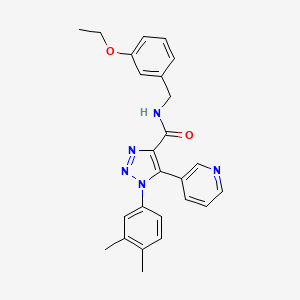
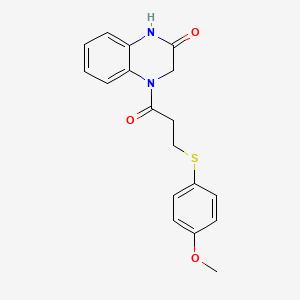
![2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2896704.png)
